N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
Description
N-[(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a structurally complex coumarin derivative conjugated with an acetylated norvaline moiety. The core structure comprises a 2H-chromen-2-one (coumarin) scaffold substituted with hydroxy, methyl, and oxo groups at positions 7, 4, 8, and 2, respectively. The acetylated norvaline group is attached at the 3-position of the coumarin ring, introducing a peptide-like side chain.
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-4-5-13(17(22)23)19-15(21)8-12-9(2)11-6-7-14(20)10(3)16(11)25-18(12)24/h6-7,13,20H,4-5,8H2,1-3H3,(H,19,21)(H,22,23) |
InChI Key |
AAXWXHSVBJREDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4,8-dimethyl-2H-chromen-2-one and norvaline.
Acylation Reaction: The 7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes an acylation reaction with an appropriate acylating agent to introduce the acetyl group.
Coupling Reaction: The acetylated coumarin is then coupled with norvaline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, green solvents, and catalysts to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in the presence of bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .
Scientific Research Applications
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for biological assays and drug development.
Medicine: Research into its anticoagulant and anti-inflammatory properties could lead to new therapeutic agents.
Industry: Its use in the development of fluorescent probes and sensors for detecting various analytes in environmental and clinical samples
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and leading to antimicrobial effects.
Pathways: It can modulate oxidative stress pathways by acting as an antioxidant, thereby reducing cellular damage caused by reactive oxygen species (ROS)
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s structural uniqueness lies in its hybrid coumarin-amino acid design. Below is a comparative analysis with analogous compounds from the literature:
*Estimated based on molecular formula C₁₈H₂₃NO₇.
Key Observations:
Substituent Effects: The target’s 7-hydroxy group contrasts with sulfamoyl (13a) or methoxy groups in other coumarins . The acetylated norvaline side chain introduces steric bulk and peptide-like characteristics absent in simpler coumarin derivatives, which may influence protease affinity or cellular uptake .
Synthesis Methods: Diazonium salt coupling (used for 13a–e ) is common for introducing aryl groups but differs from the target’s likely synthesis route, which may involve acetylation and peptide coupling. describes hydrazonoyl chloride intermediates for coumarin functionalization, suggesting alternative strategies for side-chain incorporation .
Physicochemical Properties :
- The target’s higher molecular weight (~393.4 vs. 187.19 in ) implies reduced solubility, necessitating formulation optimization for bioavailability .
- IR and NMR data from similar compounds (e.g., 13a: C≡N at 2214 cm⁻¹, C=O at 1664 cm⁻¹ ) highlight functional group verification techniques applicable to the target.
Structural Characterization Techniques
- Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting that the target’s crystal structure (if resolved) would employ similar tools .
- Spectroscopy : Comparative IR/NMR data (e.g., 13a’s NH stretches at 3325–3186 cm⁻¹ ) provide benchmarks for verifying the target’s functional groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline?
- Methodology : The compound is synthesized via Pechmann condensation , a classic method for coumarin derivatives. For example, 2-methylresorcinol reacts with diethyl 2-acetylsuccinate in the presence of concentrated sulfuric acid to form the coumarin core. Subsequent acetylation of the hydroxyl group and coupling with norvaline via an acetyl linker are critical steps. Reaction conditions (e.g., 8 hours at room temperature with H₂SO₄) and purification methods (e.g., recrystallization from methanol/dichloromethane) significantly impact yield and purity .
Q. How is this compound characterized structurally?
- Methodology : Use ¹H NMR (e.g., δ 10.38 ppm for phenolic -OH, δ 2.34 ppm for methyl groups) and LC/MS (m/z 276.9 [M+H⁺]) for preliminary identification. Advanced techniques like X-ray crystallography (using SHELX programs) resolve absolute configuration and confirm substituent positions. For impurities, HPLC-MS/MS with fragmentation patterns (e.g., loss of acetyl groups) is essential .
Q. What biological targets are associated with this compound?
- Methodology : The coumarin core and acetylated norvaline suggest potential inhibition of bacterial replicative DNA helicases (e.g., Bacillus anthracis). Design bioassays using ATPase activity measurements or gel-based DNA unwinding assays. Compare with analogs like ethyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (4d), which showed 86% yield and activity against Staphylococcus aureus .
Advanced Research Questions
Q. How can contradictory solubility data be resolved during experimental optimization?
- Methodology : Solubility discrepancies (e.g., aqueous vs. organic solvents) arise from the compound’s amphiphilic nature. Use co-solvent systems (e.g., DMSO-water gradients) or derivatization (e.g., methyl ester formation) to enhance solubility. Monitor stability via pH-dependent UV-Vis spectroscopy (pH 0.6–7.5) and validate with LC/MS to detect degradation products .
Q. What strategies address low crystallinity in X-ray structure determination?
- Methodology : Low crystallinity may result from conformational flexibility. Optimize crystallization using high-throughput screening with PEG-based precipitants. For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine data. If disorder persists, use DFT calculations (e.g., Gaussian09) to model plausible conformers and validate against experimental electron density maps .
Q. How do substituent modifications affect biological activity?
- Methodology : Systematically vary substituents (e.g., methyl groups at C4/C8, norvaline chain length) and assess via SAR studies . For example, replacing the ethyl ester in 4d with a methyl group reduces steric hindrance, enhancing helicase inhibition. Use molecular docking (AutoDock Vina) to predict binding interactions with helicase ATP-binding pockets .
Q. How can spectral ambiguities in NMR/LC-MS be resolved?
- Methodology : Overlapping peaks in ¹H NMR (e.g., aromatic protons) require 2D techniques (COSY, HSQC) for assignment. For LC-MS, perform MSⁿ fragmentation to distinguish isomers (e.g., 7-hydroxy vs. 8-hydroxy regioisomers). Compare with synthetic standards (e.g., abacopterin derivatives) and use isotope labeling to confirm fragmentation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
